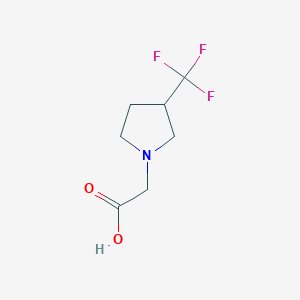
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid
説明
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid, also known as TPA, is a unique compound with various physical and chemical properties. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .科学的研究の応用
Quantum Chemical Analysis of Pyrrolidinones
A detailed quantum chemical study was conducted on substituted pyrrolidinones, which included compounds like 2-(pyrrolidine-3-yl)acetic acid derivatives. The study used Density Functional Theory (DFT) and quantum-chemical calculations to analyze molecular properties. Key findings included the analysis of electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, as well as molecular densities. This study is fundamental in understanding the molecular behavior of such compounds in various chemical environments (Bouklah et al., 2012).
Synthesis and Application in Medicinal Chemistry
A synthesis study presented new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues. It highlighted the intermolecular [2+2]-photocycloaddition and fragmentation reactions as crucial steps in the synthesis process. These compounds have potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals (Petz et al., 2019).
Molecular Structure Analysis
A crystallographic study of triclopyr, a compound related to 2-(pyrrolidine-3-yl)acetic acid, provided detailed insights into its molecular structure. This study revealed the dihedral angles between various molecular planes and described the formation of dimers and chains in the crystal, contributing to the understanding of the compound's physical and chemical properties (Cho et al., 2014).
Catalytic Applications in Organic Synthesis
In the field of catalysis, 2-(pyrrolidine-3-yl)acetic acid derivatives have been utilized in the synthesis of various organic compounds. For example, a study showcased the catalytic performance of certain complexes in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. This not only emphasized the versatility of these compounds in catalysis but also their potential for green chemistry applications (Xie et al., 2014).
将来の方向性
The development of pyrrolidine compounds is an active area of research in medicinal chemistry. The unique properties of the pyrrolidine ring make it a versatile scaffold for the design of new compounds with different biological profiles . It’s expected that many novel applications of compounds like 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid will be discovered in the future .
特性
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-1-2-11(3-5)4-6(12)13/h5H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYPDTHCNZNOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



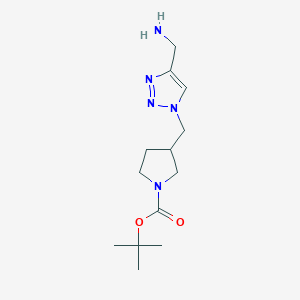

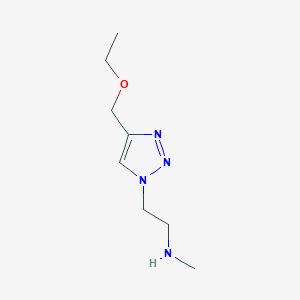
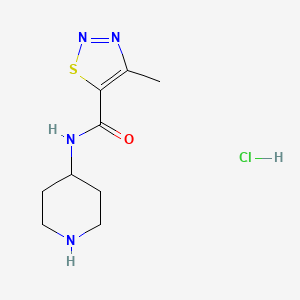
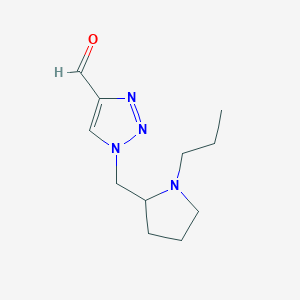
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482112.png)
![1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482116.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482117.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1482119.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482121.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482122.png)
![1-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482124.png)
![7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482125.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482126.png)